molecular formula C14H18FNO B1297926 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone CAS No. 351039-00-4

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Cat. No.: B1297926
CAS No.: 351039-00-4
M. Wt: 235.3 g/mol
InChI Key: KABKVMCSWOIKRT-UHFFFAOYSA-N
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Description

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a chemical compound with the molecular formula C14H18FNO and a molecular weight of 235.30 g/mol . This compound is used in various research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone typically involves the reaction of 3-fluoro-4-nitrobenzaldehyde with 4-methylpiperidine under specific conditions. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is unique due to its specific fluorine substitution and the presence of a methylpiperidine moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-5-7-16(8-6-10)14-4-3-12(11(2)17)9-13(14)15/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABKVMCSWOIKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320596
Record name 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351039-00-4
Record name 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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